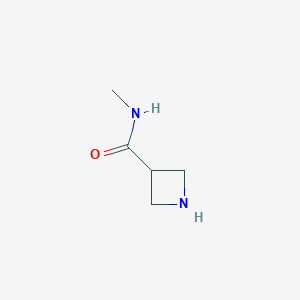

N-methylazetidine-3-carboxamide

Description

Significance of Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Azetidines, four-membered nitrogen-containing saturated heterocycles, are increasingly recognized for their significant role in modern organic synthesis and medicinal chemistry. rsc.orgnih.gov Despite historical challenges in their synthesis due to inherent ring strain, advancements in synthetic methodologies have made these structures more accessible to researchers. nih.govacs.org This has led to a growing appreciation for their unique chemical and physical properties, which offer distinct advantages in the design of novel bioactive molecules. nih.gov

The compact and rigid structure of the azetidine ring makes it a valuable scaffold in drug discovery. nih.govsciencedaily.com Its three-dimensional nature provides a fixed orientation for substituents, which can lead to highly selective interactions with biological targets such as enzymes and receptors. ontosight.ai This conformational rigidity, combined with improved stability compared to the related three-membered aziridines, makes azetidines an attractive component in the development of therapeutic agents. rsc.org Consequently, the azetidine moiety has been incorporated into a diverse array of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govontosight.ai

In the realm of organic synthesis, azetidines serve as versatile building blocks. sciencedaily.com Their strain-driven reactivity can be harnessed to construct more complex molecular architectures. rsc.org The development of stereoselective methods for the synthesis of substituted azetidines has further expanded their utility, allowing for the creation of enantiomerically pure compounds, which is crucial for pharmacological applications. acs.org As a result, the synthesis and application of azetidines continue to be an active area of research, with ongoing efforts to develop even more efficient and versatile synthetic routes. elsevier.comrsc.org

Research Context and Scope Pertaining to N-Methylazetidine-3-carboxamide as a Core Scaffold

Within the broader class of azetidine-containing molecules, this compound has emerged as a compound of interest in chemical research. Its structure features an azetidine ring substituted at the 3-position with a carboxamide group, and a methyl group on the ring's nitrogen atom. This particular arrangement of functional groups makes it a valuable scaffold for further chemical modification and exploration of its biological potential.

The development of synthetic routes to this compound and its derivatives is rooted in the wider effort to create novel azetidine-based compounds for medicinal applications. Methodologies such as palladium-catalyzed cross-coupling reactions have been employed to incorporate the this compound moiety into larger heterocyclic systems.

Research has indicated that this compound and its derivatives can serve as probes for biological pathways and as potential enzyme inhibitors. For instance, studies have explored its potential as an inhibitor of α-glucosidase, an enzyme relevant to carbohydrate metabolism. Furthermore, investigations into its effects on breast cancer cells have suggested a potential to induce apoptosis and inhibit cell growth, highlighting its role as a lead structure for the development of new therapeutic agents. The compound's utility as a core scaffold lies in its capacity for structural diversification, allowing medicinal chemists to synthesize libraries of related compounds for biological screening. sciencedaily.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CNC(=O)C1CNC1 |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Aziridine |

| 1-methylazetidine-3-carboxylic acid |

| methyl azetidine-3-carboxylate hydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

N-methylazetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-6-5(8)4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXCOXDQDQWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304445 | |

| Record name | N-Methyl-3-azetidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864350-86-7 | |

| Record name | N-Methyl-3-azetidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864350-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-azetidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methylazetidine 3 Carboxamide and Its Functionalized Derivatives

Established Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring, a structural motif of increasing importance in medicinal chemistry, has been a subject of extensive research. Chemists have developed a range of strategies to construct this strained heterocyclic system, each with its own advantages and specific applications. These methods include classical cyclization reactions, modern catalytic processes, and the use of highly strained precursors.

Intramolecular Cyclization Approaches (e.g., SN2 Reactions, Lactam Reduction)

Intramolecular cyclization represents one of the most fundamental and widely used strategies for the formation of the azetidine ring. A common approach involves an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom acts as the nucleophile, attacking a carbon atom bearing a suitable leaving group. nih.govfrontiersin.org This method is effective for constructing the four-membered ring from acyclic precursors.

Another classical method is the reduction of β-lactams (azetidin-2-ones). acs.org The Staudinger reaction, involving the cycloaddition of a ketene (B1206846) and an imine, is a primary route to β-lactams, which can then be reduced to the corresponding azetidines. acs.org Additionally, the "aza-Yang" cyclization, a photochemical reaction, provides a pathway to azetidinols. acs.org Research has shown that protonation of the amine in phenacyl amine precursors can enable the formation of azetidinols as single diastereomers. acs.org

Table 1: Examples of Intramolecular Cyclization Methods for Azetidine Synthesis

| Cyclization Method | Precursor Type | Key Transformation | Reference(s) |

|---|---|---|---|

| Intramolecular SN2 | γ-Amino alcohol derivatives (e.g., with mesylate or halogen leaving groups) | Nitrogen nucleophile displaces a leaving group on the γ-carbon. | nih.govfrontiersin.org |

| β-Lactam Reduction | Azetidin-2-ones (β-lactams) | Carbonyl group of the lactam is reduced to a methylene (B1212753) group. | acs.org |

| Aza-Yang Cyclization | Phenacyl amines | Photochemical cyclization to form azetidinols. | acs.org |

Palladium-Catalyzed Cross-Coupling and C(sp³)–H Amination Routes

Modern catalytic methods have introduced powerful tools for azetidine synthesis. Palladium-catalyzed reactions, in particular, have enabled the efficient formation of the azetidine ring through the activation of otherwise inert C-H bonds. One notable strategy is the intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.orgnih.govorganic-chemistry.org This method is characterized by its use of low catalyst loading, inexpensive reagents, and mild operating conditions, offering predictable selectivity. organic-chemistry.orgnih.gov

This approach transforms γ-C(sp³)–H bonds into C–N bonds via a proposed Pd(II)/Pd(IV) catalytic cycle, often yielding azetidines with high diastereoselectivity. organic-chemistry.org The strategy has been successfully applied to construct complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org Furthermore, palladium-catalyzed C(sp³)–H arylation at the C3 position of existing azetidine rings provides a direct method for their functionalization, demonstrating broad substrate scope and tolerance for various functional groups. acs.org

Table 2: Palladium-Catalyzed Azetidine Synthesis and Functionalization

| Reaction Type | Substrate | Catalyst System | Key Feature | Reference(s) |

|---|---|---|---|---|

| Intramolecular C(sp³)–H Amination | Picolinamide (PA)-protected amines | Palladium catalyst | Forms azetidine ring by activating a γ-C-H bond. | organic-chemistry.orgnih.govorganic-chemistry.org |

| C(sp³)–H Arylation | Pre-formed azetidines | Palladium catalyst | Functionalizes the C3 position of the azetidine ring. | acs.org |

Aza-Michael Addition Protocols for Azetidine Derivatives

The aza-Michael addition is a versatile and powerful method for forming C-N bonds and has been effectively applied to the synthesis of functionalized azetidine derivatives. mdpi.com This strategy involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. mdpi.combohrium.comnih.govresearchgate.net

A general approach involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.govresearchgate.net The starting ylidene acetate (B1210297) can be prepared from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. Subsequent aza-Michael addition with various heterocyclic amines, such as pyrazoles, imidazoles, and indoles, yields a diverse library of 3-substituted azetidine derivatives. mdpi.comnih.gov This method provides a modular approach to new heterocyclic amino-acid-like building blocks containing the azetidine core. mdpi.combohrium.comresearchgate.net

Strain-Release Strategies in Azetidine Synthesis (e.g., Photocatalysis)

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. Strain-release strategies often employ highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.orgacs.org These molecules can undergo a double functionalization process, where the cleavage of the central C-N bond facilitates the formation of two new bonds in a single operation. chemrxiv.orgacs.org

Visible-light photocatalysis has emerged as a key technology to enable these transformations under mild conditions. chemrxiv.orgchemrxiv.org For instance, a radical strain-release (RSR) photocatalysis method has been developed to access densely functionalized azetidines from ABBs. chemrxiv.orgchemrxiv.orgunipr.it Another significant photocatalytic approach is the aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, which represents a direct route to functionalized azetidines. acs.orgnih.govresearchgate.net Visible-light mediation has helped to overcome previous limitations of this reaction, allowing for the stereoselective and high-yielding synthesis of azetidines. acs.orgnih.gov

Intramolecular Aminolysis of Epoxy Amine Precursors

The intramolecular aminolysis of epoxy amines provides an alternative and effective route for constructing the azetidine ring, particularly for scaffolds bearing a hydroxyl group. nih.govfrontiersin.org This method involves the ring-opening of an epoxide by a tethered amine nucleophile.

A notable development in this area is the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst. nih.govfrontiersin.orgelsevierpure.comnih.gov This Lewis acid catalyst promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgelsevierpure.com The reaction tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic, making it a valuable synthetic tool. nih.govfrontiersin.orgnih.gov Computational studies suggest that the regioselectivity of the aminolysis is influenced by the coordination of the lanthanum catalyst to the substrate. nih.govfrontiersin.org

Targeted Synthesis of N-Methylazetidine-3-carboxamide Scaffolds

While the aforementioned strategies focus on the general construction of the azetidine ring, specific methods have been developed for the targeted synthesis of this compound.

One reported method involves the catalytic N-methyl amidation of carboxylic acids. Another approach is through reductive N-methylation of nitro compounds, which is considered a straightforward route. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to couple an azetidine precursor with a suitable amide-containing fragment.

Direct Synthetic Routes to the this compound Core

The direct synthesis of the this compound core can be achieved through several efficient methods. These routes are advantageous for their straightforward nature and often utilize readily available starting materials.

One prominent method is the reductive N-methylation of nitro compounds . This approach is valued for its simplicity and the accessibility of inexpensive nitro precursors. The process typically involves hydrogenation to reduce the nitro group, followed by methylation.

Another significant route is the catalytic N-methyl amidation of carboxylic acids . This method can be highly efficient, sometimes employing cooperative catalysis, such as with a DABCO/Fe3O4 system, to facilitate the reaction under mild conditions.

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination , represent a powerful tool for constructing the this compound moiety. This reaction efficiently couples azetidine precursors with halogenated heterocyclic compounds. Optimization of this reaction often involves careful selection of the catalyst, base, solvent, and temperature to maximize yield. For instance, using BrettPhos Pd G3 as a catalyst with Cs₂CO₃ as the base in dioxane at approximately 100°C under an inert atmosphere has proven effective.

| Synthetic Route | Description | Key Reagents/Catalysts | Yield |

| Reductive N-Methylation | Reduction of a nitro group followed by N-methylation. | Pd/C, Formaldehyde or Dimethyl Sulfate | High |

| Catalytic Amidation | Direct amidation of a carboxylic acid. | DABCO/Fe3O4 | High |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an azetidine precursor with a halogenated heterocycle. | BrettPhos Pd G3, Cs₂CO₃ | Moderate to High |

Preparation of Key Intermediates and Precursors in this compound Synthesis

The synthesis of this compound often relies on the preparation of key intermediates and precursors, which are then elaborated to the final product. A common and crucial intermediate is azetidine-3-carboxylic acid .

A multi-step synthesis to access densely functionalized azetidine core systems often starts from N-allyl amino diols. nih.gov A typical sequence involves:

N-alkylation of a secondary amine with bromoacetonitrile.

Protection of the primary alcohol, for example, as a trityl ether.

Formation of a benzylic chloride.

Intramolecular cyclization using a strong base like lithium hexamethyldisilylazide (LiHMDS) to form the azetidine ring. nih.gov

Another approach to obtain the azetidine-3-carboxylic acid core involves the hydrolysis of a cyanoazetidine precursor. For instance, N-benzyl-3-cyanoazetidine can be refluxed with methanol (B129727) and concentrated sulfuric acid to yield the methyl ester. Subsequent hydrolysis of this ester, followed by deprotection via palladium-catalyzed hydrogenolysis, affords azetidine-3-carboxylic acid. While effective, this method requires harsh acidic conditions.

Stereoselective Synthesis and Diastereoselective Approaches for this compound Derivatives

Controlling the stereochemistry of the azetidine ring is crucial for developing drug candidates with specific biological activities. Several stereoselective and diastereoselective methods have been developed for this purpose.

One approach involves the [2+2] cycloaddition of carbamoyl (B1232498) ketenes with chiral aldimines. This method has been used to synthesize optically active 1,4-disubstituted-3-carbamoyl-azetidinones, where the chirality is induced by a chiral auxiliary, such as (R)-(+)-1-phenylethylamine. rsc.org

The aza-Paternò-Büchi reaction , a [2+2] cycloaddition between an imine and an alkene, offers a direct route to azetidines. researchgate.net Visible-light-mediated intramolecular versions of this reaction can produce saturated bicyclic azetidines. researchgate.net

For the synthesis of 2-arylazetidines, a general, scalable two-step regio- and diastereoselective method has been described. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. acs.org

Furthermore, the stereoselective synthesis of N-protected 1,2-diazetidine-3-carboxylic acid derivatives has been achieved starting from homochiral glycidol. This allows for the creation of novel peptidomimetic building blocks. rsc.org

Post-Synthetic Modifications and Derivatization of the Azetidine-3-carboxamide (B1289449) Core

Once the core azetidine-3-carboxamide structure is established, post-synthetic modifications can be employed to generate a wide array of derivatives. This allows for the fine-tuning of properties and the exploration of structure-activity relationships.

Functional Group Interconversions on the Azetidine Moiety

Various functional groups on the azetidine ring can be interconverted to create new analogs. For example, a nitrile group can be reduced to a primary amine using reagents like diisobutylaluminium hydride (DIBAL). This amine can then be further functionalized, for instance, by reacting with o-nitrobenzenesulfonyl chloride. nih.gov

The carboxamide group itself can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the nitrogen of the azetidine ring can be functionalized. For example, unprotected azetidines can be N-arylated using methods like the Buchwald-Hartwig coupling or through nucleophilic aromatic substitution (SɴAr) reactions. uni-muenchen.de

| Functional Group Transformation | Reagents/Conditions | Resulting Functional Group |

| Nitrile Reduction | DIBAL | Primary Amine |

| Carboxamide Hydrolysis | 6 M HCl, reflux | Carboxylic Acid |

| N-Arylation | Buchwald-Hartwig or SɴAr conditions | N-Aryl Azetidine |

Diversity-Oriented Synthesis (DOS) for Structural Complexity

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse molecules from a common starting point. frontiersin.org This approach is particularly valuable for creating collections of azetidine-based scaffolds for drug discovery. nih.govnih.gov

A DOS strategy might involve a "build/couple/pair" algorithm. In the "build" phase, functionalized building blocks are prepared. The "couple" phase involves linking these building blocks through various reactions. Finally, in the "pair" phase, intramolecular reactions are used to form macrocycles or other complex ring systems. cam.ac.uk

For azetidines, a densely functionalized core can be subjected to a series of reactions to generate fused, bridged, and spirocyclic ring systems. nih.gov The structural complexity of these libraries can approach that of natural products, as measured by the fraction of sp3 centers. nih.gov This strategy enables the efficient exploration of chemical space and the discovery of novel bioactive compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N Methylazetidine 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Analysis of N-methylazetidine-3-carboxamide would involve a combination of one-dimensional and two-dimensional NMR experiments to assign all proton and carbon signals and to establish connectivity and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Backbone and Substituent Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring, the N-methyl group, and the amide N-H proton. The protons on the azetidine ring (at positions 2 and 4) are diastereotopic and would likely appear as complex multiplets due to geminal and vicinal coupling. The methine proton at position 3 would also be a multiplet, coupled to the adjacent methylene (B1212753) protons. The N-methyl group protons would likely present as a singlet, though coupling to the amide proton could occur under certain conditions.

In the ¹³C NMR spectrum, five distinct signals are anticipated: one for the carbonyl carbon of the amide, one for the N-methyl carbon, and three for the carbons of the azetidine ring (C2/C4, and C3). The carbonyl carbon would resonate at the lowest field (typically 165-185 ppm for amides). The chemical shifts of the azetidine ring carbons are influenced by the ring strain and the nitrogen atom, generally appearing in the range of 30-65 ppm. chemguide.co.ukwisc.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170-175 |

| CH (Azetidine C3) | Multiplet | ~35-45 |

| CH₂ (Azetidine C2/C4) | Multiplet | ~50-60 |

| N-CH₃ | Singlet | ~25-30 |

| N-H (Amide) | Broad Singlet | - |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY, ROESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine through-space correlations between protons. ipb.pt These experiments are crucial for establishing the stereochemistry and conformation of the molecule. For instance, NOE correlations between the protons of the N-methyl group and specific protons on the azetidine ring would provide insights into the preferred orientation of the carboxamide substituent relative to the ring.

Nitrogen-15 (¹⁵N) and Fluorine-19 (¹⁹F) NMR Studies for Nitrogen-Containing Moieties and Fluorinated Derivatives

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in this compound. huji.ac.il The azetidine nitrogen and the amide nitrogen would have distinct chemical shifts. N-alkylation typically shifts the ¹⁵N signal downfield. ipb.pt The low natural abundance and sensitivity of the ¹⁵N nucleus often necessitate the use of enriched samples or indirect detection methods like HMBC (Heteronuclear Multiple Bond Correlation) experiments. rsc.orgrsc.org

¹⁹F NMR spectroscopy would only be applicable to fluorinated derivatives of this compound. If such derivatives were synthesized, ¹⁹F NMR would be a highly sensitive technique to confirm the position and number of fluorine atoms. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₁₀N₂O), the predicted monoisotopic mass is 114.0793 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

The fragmentation in electron ionization (EI) mass spectrometry would likely involve characteristic pathways for amides and cyclic amines. libretexts.org Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring is a common pathway for cyclic amines.

Amide Fragmentation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion ([M-CH₃N]⁺). A prominent peak corresponding to the McLafferty rearrangement is often observed for primary amides, though it is less common for N-substituted amides. libretexts.org

Ring Opening: The strained azetidine ring may undergo ring-opening fragmentation pathways.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 114 | [M]⁺ (Molecular Ion) |

| 85 | [M - C₂H₅]⁺ |

| 71 | [M - CONHCH₃]⁺ |

| 57 | [C₃H₅N]⁺ |

| 44 | [CH₃NH=CH₂]⁺ |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the amide group.

Key expected absorption bands include:

N-H Stretch: A moderate to strong band around 3300-3500 cm⁻¹, characteristic of a secondary amide. The position of this band can indicate the extent of hydrogen bonding. nih.gov

C-H Stretch: Bands in the region of 2800-3000 cm⁻¹ due to the stretching of C-H bonds in the methyl and azetidine methylene groups.

Amide I Band (C=O Stretch): A strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for amides.

Amide II Band (N-H Bend): A medium to strong band usually appearing between 1510 and 1570 cm⁻¹.

C-N Stretch: Absorptions for the C-N bonds of the amide and the azetidine ring would be expected in the fingerprint region (1000-1350 cm⁻¹).

The presence of intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another would lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While no public crystal structure for this compound is currently available, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Azetidine Ring Conformation: The four-membered azetidine ring is not perfectly planar and typically adopts a puckered conformation to alleviate ring strain. X-ray analysis would quantify the degree of this puckering.

Amide Group Planarity: The amide functional group is generally planar due to resonance.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular hydrogen bonds, which are expected to be a dominant feature, forming chains or networks of molecules in the solid state.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.

Conformational Analysis and Computational Modeling of N Methylazetidine 3 Carboxamide

Ring Conformation and Strain in the Azetidine (B1206935) System

The small size of the azetidine ring imposes considerable steric constraints, which can be advantageous in the design of molecules targeting specific protein binding sites. However, this strain also makes the ring susceptible to decomposition pathways not typically observed in larger, less strained heterocyclic systems like pyrrolidine (B122466) or piperidine. researchgate.netnih.gov For instance, acid-mediated intramolecular ring-opening can occur through the nucleophilic attack of a pendant group. nih.gov Despite this potential instability, the rigidity of the azetidine scaffold offers a valuable tool for medicinal chemists, enabling the creation of molecules with well-defined three-dimensional structures. researchgate.netnih.gov

Intramolecular Interactions and Hydrogen Bonding Patterns

Intramolecular hydrogen bonds (IMHBs) play a crucial role in dictating the conformational preferences of molecules. unito.it In the context of N-methylazetidine-3-carboxamide, the presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide carbonyl oxygen and the azetidine nitrogen) allows for the formation of specific intramolecular hydrogen bonding networks. These non-covalent interactions can significantly stabilize certain conformations over others. The formation and strength of these IMHBs are influenced by the solvent environment, with polar, hydrogen-bonding solvents capable of competing with and disrupting these internal interactions. unito.it

Analysis of C5, C6γ, and C10 Hydrogen Bonding Motifs and Their Role in Stabilization

In peptide and protein structures, specific hydrogen bonding motifs are designated by the number of atoms forming the cyclic structure. While the classic C7 (γ-turn) and C10 (β-turn) motifs are well-known, other, weaker interactions also contribute to conformational stability. The C5 hydrogen bond is a weak intra-residue interaction that forms the basis of the 2.05-helix. researchgate.net More robust is the C10 hydrogen bond, which is fundamental to the 310-helix. researchgate.net

In azetidine-containing systems, unique hydrogen bonding patterns can emerge. For instance, the combination of C5 and C6γ N-H···N interactions has been proposed. researchgate.net The C6γ interaction involves the nitrogen atom of the azetidine ring. Studies on related azetidine derivatives have shown that the N-oxide functionality can form a strong intramolecular 7-membered ring hydrogen bond with a methyl amide NH group in solution. researchgate.net The analysis of these hydrogen bonding motifs is critical for understanding the conformational landscape and the stabilizing forces within this compound and its analogues.

Quantum Chemical Calculations for Conformational Energy Landscapes and Preferences

Quantum chemical calculations are powerful tools for elucidating the conformational energy landscapes of molecules. arxiv.orgarxiv.org These methods can accurately predict the relative energies of different conformers, the heights of rotational barriers, and the geometric parameters of stable structures. For azetidine-containing peptides, ab initio and density functional theory (DFT) methods have been employed to explore conformational preferences and the energetics of cis-trans isomerization around the peptide bond. nih.gov

These calculations have revealed that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the conformation of the rest of the molecule. nih.gov The solvent environment also plays a significant role, with increasing solvent polarity favoring more extended, polyproline II-like conformations. nih.gov Theoretical studies on related systems have also highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformers. researchgate.net For this compound, quantum chemical calculations can provide a detailed picture of its conformational preferences, mapping out the low-energy regions of its potential energy surface.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Protein-Ligand Interactions

While quantum chemical calculations provide a static picture of conformational preferences, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations can model the flexibility of the azetidine ring and the transitions between different conformational states. This is particularly important for understanding how a molecule like this compound might adapt its shape upon binding to a biological target.

MD simulations are also instrumental in studying protein-ligand interactions. researchgate.netnih.gov By simulating the behavior of the ligand in the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. researchgate.net For example, studies on azetidine amides as STAT3 inhibitors have utilized molecular docking and MD simulations to understand their binding modes. nih.govacs.org These computational approaches can guide the design of more potent and selective inhibitors by revealing how modifications to the ligand structure might affect its interactions with the target protein.

Influence of Substituents on Preferred Conformations and Rotational Barriers

The conformational preferences and rotational barriers of the azetidine ring can be significantly influenced by the nature and position of its substituents. Electron-donating and electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby affecting its preferred geometry. researchgate.netugm.ac.id

For example, in a series of 2,4-cis-disubstituted amino azetidines used as ligands in copper-catalyzed reactions, the substituents on the azetidine ring and the amino group had a profound impact on the enantioselectivity of the reaction. nih.gov Increasing the size of the substituent at the 2-position of the azetidine ring from a phenyl to a 1-naphthyl group resulted in a decrease in conversion and a loss of enantioselectivity. nih.gov Similarly, the electronic nature of substituents on a phenyl group attached to the azetidine ring also influenced the reaction outcome. nih.gov

Computational studies on substituted anilines have shown that electron-donating groups tend to increase the C-N bond length and the barrier to inversion, while electron-withdrawing groups have the opposite effect. researchgate.net These findings highlight the subtle interplay between electronic and steric effects in determining molecular conformation and reactivity. For this compound, the N-methyl group and the 3-carboxamide substituent will play a crucial role in defining its conformational landscape and its potential interactions with biological targets.

Chemical Reactivity and Mechanistic Investigations of N Methylazetidine 3 Carboxamide

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions are a hallmark of azetidine (B1206935) chemistry, driven by the release of inherent ring strain. nih.govrsc.org These reactions are predominantly nucleophilic, and their regioselectivity is heavily influenced by the electronic effects of substituents on the azetidine ring. magtech.com.cn The presence of activating groups or the use of Lewis acids is often necessary to facilitate the cleavage of the C-N or C-C bonds. magtech.com.cn

For azetidines bearing an unsaturated substituent at the 2-position, such as a carboxamide group, the C-N bond adjacent to the substituent is typically the site of cleavage. magtech.com.cn This is because the carboxamide group can stabilize the transition states or intermediates formed during the reaction through conjugation. magtech.com.cn Nucleophiles, therefore, tend to attack the carbon atom adjacent to the nitrogen that bears the stabilizing group. magtech.com.cn

A pertinent example is the acid-mediated intramolecular ring-opening decomposition observed in a series of N-substituted azetidines with a pendant amide group. nih.gov This process is initiated by the nucleophilic attack of the amide oxygen onto the azetidine ring. The proposed mechanism, supported by High-Resolution Mass Spectrometry (HRMS) data, suggests that under acidic conditions, a rearrangement occurs, leading to the loss of the N-methyl group and the formation of a lactone intermediate. This lactone can then undergo further rearrangement to yield a more stable lactam. nih.gov The rate of this decomposition is influenced by the distance between the amide and the azetidine ring; increasing the alkyl chain length between these two groups leads to a progressive increase in stability. nih.gov

The stability of the azetidine ring is also a critical factor. For instance, expanding the strained four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring results in a stable analogue that does not undergo this decomposition pathway. nih.gov

Table 1: Factors Influencing Azetidine Ring-Opening Reactions

| Factor | Observation | Mechanism/Reason | Reference |

|---|---|---|---|

| Substituent Effects | Unsaturated groups (e.g., carboxamide) at C2 direct nucleophilic attack to that carbon. | Stabilization of the transition state through conjugation. | magtech.com.cn |

| Reaction Conditions | Ring-opening is often catalyzed by Lewis acids. | Activation of the azetidine ring, making it more susceptible to nucleophilic attack. | rsc.orgmagtech.com.cn |

| Intramolecular Nucleophile | A pendant amide group can attack the azetidine ring under acidic conditions. | Formation of a more stable lactone or lactam product through intramolecular rearrangement. | nih.gov |

| Ring Size | Pyrrolidine (5-membered ring) analogues are more stable and do not undergo similar ring-opening. | Lower ring strain in a five-membered ring compared to a four-membered azetidine ring. | nih.gov |

| Steric Hindrance | Bulky or strong nucleophiles may attack the less substituted carbon atom. | Steric effects can override electronic effects in controlling regioselectivity. | magtech.com.cn |

Cycloaddition Reactions Involving the Azetidine Ring (e.g., [2+2] Photocycloadditions)

While the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines, cycloaddition reactions where the azetidine ring itself acts as a reactant are less common but significant. researchgate.netrsc.org These reactions often involve azetidine derivatives that are suitably activated.

For example, azetidine derivatives can participate in cycloaddition reactions that lead to more complex heterocyclic systems. rsc.org Azetidine nitrones, which can be synthesized from azetidine precursors, readily undergo [3+2] cycloaddition reactions with alkynes, such as dimethyl but-2-ynedioate, to form bicyclic adducts. acs.org This demonstrates the utility of functionalized azetidines as building blocks in cycloaddition chemistry.

Furthermore, N-acetyl-2-azetine, an unsaturated azetidine derivative, can undergo a Lewis acid-catalyzed [4+2] cycloaddition with imines. acs.org This reaction leads to the formation of a fused tetrahydroquinoline system following the opening of the initial azetidine ring cycloadduct. acs.org This highlights a pathway where a cycloaddition involving the azetidine ring is a key step in a tandem reaction sequence.

The majority of research on [2+2] photocycloadditions focuses on their role in constructing the azetidine ring, often using visible-light photocatalysis to overcome the challenging photophysical properties of imine precursors. researchgate.netresearchgate.netspringernature.comdigitellinc.com These methods have expanded the scope of azetidine synthesis, allowing for the creation of highly functionalized and structurally diverse four-membered heterocycles. rsc.orgspringernature.com

Rearrangement Reactions of Azetidine Derivatives

Azetidine derivatives are prone to various rearrangement reactions, often driven by the release of ring strain or the formation of more stable products. rsc.orgacs.org These transformations can be induced thermally, photochemically, or through catalysis.

One notable example is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes, which proceeds through a tandem researchgate.netspringernature.com-rearrangement and 4π-electrocyclization cascade to yield azetidine nitrones. acs.org This process involves the formation of an N-allenylnitrone intermediate which then cyclizes. acs.org

Rearrangements can also lead to ring expansion or the formation of different heterocyclic systems. For instance, under certain conditions, azetidines can rearrange to form tetrahydroquinolines. acs.org This is particularly favored when an electron-rich phenyl group is present on the β-lactam precursor, which facilitates the rearrangement of the azetidine formed after reduction. acs.org Similarly, an acid-mediated decomposition of an N-substituted azetidine involves a rearrangement following an initial intramolecular ring-opening. nih.gov

The Stevens rearrangement is another class of reaction applicable to azetidinium salts. magtech.com.cn Additionally, photochemical rearrangements of fused oxaziridines have been employed to synthesize fused azetidines. acs.org

Table 2: Selected Rearrangement Reactions of Azetidine Derivatives

| Reaction Type | Description | Example/Conditions | Reference |

|---|---|---|---|

| Skeletal Rearrangement | Cascade reaction involving researchgate.netspringernature.com-rearrangement and 4π-electrocyclization. | Copper(I)-catalyzed reaction of O-propargylic oximes to form azetidine nitrones. | acs.org |

| Ring Transformation | Rearrangement of the azetidine core to a different heterocyclic system. | Formation of tetrahydroquinolines from azetidine precursors, often facilitated by electron-rich substituents. | acs.org |

| Intramolecular Rearrangement | Rearrangement following an initial ring-opening step. | Acid-mediated decomposition of N-substituted azetidines with pendant amides. | nih.gov |

| Photochemical Rearrangement | Light-induced transformation of a related heterocycle into an azetidine. | Rearrangement of fused oxaziridines to form fused azetidines. | acs.org |

| Stevens Rearrangement | A general class of rearrangement applicable to azetidinium salts. | Mentioned as a potential reaction pathway for azetidines. | magtech.com.cn |

Radical Reactions and Their Application in Azetidine Chemistry

Radical chemistry offers powerful tools for the synthesis and functionalization of azetidines. These methods often proceed under mild conditions and show excellent functional group tolerance. The application of radical reactions is particularly prominent in the construction of the azetidine ring.

A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. researchgate.net In this process, a photogenerated α-aminoalkyl radical is formed, which then reacts with an alkyne to produce a vinyl radical. This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to furnish the azetidine ring. researchgate.net

Radical cyclization is also a key step in the synthesis of azetidin-2-ones (β-lactams), which are direct precursors to azetidines via reduction. acs.org For instance, the irradiation of certain haloenamides can induce a radical cyclization to form the β-lactam ring with high diastereoselectivity. acs.org

Furthermore, modern cross-coupling strategies have incorporated radical pathways. A mechanistically distinct Suzuki-Miyaura-type cross-coupling between alkyl iodides and arylboronic acids has been developed using a copper catalyst. organic-chemistry.org The activation of the alkyl electrophile relies on the halogen-atom-transfer ability of an α-aminoalkyl radical, which converts a secondary alkyl iodide into the corresponding alkyl radical, ultimately leading to the formation of functionalized azetidines. organic-chemistry.org

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of N-Methylazetidine-3-carboxamide

Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of complex molecules like this compound. The mechanisms governing azetidine chemistry are diverse, involving intermediates such as strained rings, radicals, and various ionic species.

In the context of ring-opening reactions, the mechanism is heavily influenced by electronic factors. For azetidines with a 2-carboxamide (B11827560) substituent, the regioselectivity of nucleophilic attack is controlled by the ability of the carboxamide group to stabilize the resulting transition state or intermediate through conjugation. magtech.com.cn A detailed mechanistic study of the intramolecular ring-opening of an N-substituted azetidine with a pendant amide group proposed a pathway involving nucleophilic attack by the amide, followed by rearrangement and loss of a substituent to form a lactone intermediate, which subsequently rearranges to a more stable lactam. nih.gov This proposed mechanism was substantiated by HRMS analysis of the intermediates. nih.gov

For cycloaddition reactions used in azetidine synthesis, mechanistic studies have been vital for optimizing reaction conditions. In the visible-light-mediated aza Paternò-Büchi reaction, mechanistic investigations suggested that the reaction proceeds via triplet energy transfer and that the singlet excited state is not reactive towards the desired [2+2] cycloaddition. rsc.orgnih.gov

Rearrangement reactions often involve complex, multi-step mechanisms. The copper(I)-catalyzed synthesis of azetidine nitrones is understood to proceed through a sophisticated cascade involving a researchgate.netspringernature.com-rearrangement, a 4π-electrocyclization, a subsequent ring opening, and finally a recyclization, all occurring in one pot. acs.org

In radical-mediated syntheses, computational studies such as Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathway. For the copper-catalyzed radical annulation to form azetidines, DFT calculations indicated that the formation of a tertiary radical intermediate is a critical factor for the success of the cyclization step. researchgate.net The formation of side products in some synthetic routes has been explained by plausible mechanisms involving intermediates like bicyclic aziridinium (B1262131) ions, which undergo subsequent alcoholysis. rsc.org

Applications in Chemical Biology and Advanced Ligand Design Non Clinical Focus

N-Methylazetidine-3-carboxamide as a Privileged Scaffold in Chemical Probe Development

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. researchgate.net The azetidine (B1206935) ring, a key component of this compound, is considered a favored framework in drug discovery due to its ability to impart desirable pharmacological properties. ambeed.com The this compound scaffold, in particular, has been instrumental in the development of chemical probes, which are small molecules used to study and manipulate biological systems.

A notable application of this scaffold is in the creation of inhibitors for histone methyltransferases, such as ASH1L, an enzyme implicated in certain types of leukemia. umich.edunih.govrogelcancercenter.org Researchers have developed potent and selective inhibitors by incorporating the this compound group. umich.edu For instance, the co-crystal structure of an ASH1L inhibitor containing this moiety revealed that it induces conformational changes in the enzyme's binding site, highlighting the scaffold's role in achieving specific molecular interactions. umich.edu The development of these "first-in-class" chemical probes targeting ASH1L has provided valuable tools to investigate its biological functions and validate it as a druggable target in non-clinical models. umich.edunih.gov

The versatility of the azetidine scaffold extends to its use in creating fluorescent tool compounds for high-throughput screening and in the synthesis of complex macrocyclic peptides. umich.edunih.gov The introduction of an azetidine unit can improve the efficiency of macrocyclization and enhance the stability of the resulting peptides against proteases. nih.gov This demonstrates the broad utility of the this compound and related azetidine structures in generating diverse and functional chemical probes for biological exploration.

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comnih.gov For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity as inhibitors of various biological targets. nih.govnih.govnih.gov These investigations systematically modify different parts of the molecule to identify key structural features responsible for its biological effects. oncodesign-services.com

For example, in the development of STAT3 inhibitors, iterative medicinal chemistry approaches based on an azetidine scaffold allowed for the optimization of potency and physicochemical properties. nih.gov Similarly, SAR studies on azetidine derivatives as GABA uptake inhibitors revealed that specific substitutions on the azetidine ring were critical for high affinity to GAT-1 and GAT-3 transporters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity using statistical methods. oncodesign-services.comnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds. In the context of azetidine-containing compounds, QSAR studies have been employed to design novel derivatives with enhanced biological activities. For instance, a QSAR study on azetidine-2-carbonitriles as antimalarial agents led to the development of predictive models that guided the design of more potent compounds. nih.gov The models identified specific molecular descriptors, such as those related to polarizability, that were influential in determining the antimalarial activity. nih.gov This demonstrates the power of QSAR in rational drug design by providing a theoretical framework to understand and predict the SAR of azetidine-based compounds.

Computational methods are integral to modern ligand design. Molecular docking is a technique used to predict the preferred orientation of a molecule when bound to a target protein, which helps in understanding the binding mechanism and designing more potent inhibitors. nih.govnih.gov For this compound derivatives, molecular docking has been used to visualize and analyze their interactions with target enzymes like ASH1L. umich.edu These studies have shown how the this compound substituent can fit into a well-defined pocket in the enzyme's SET domain, forming multiple intermolecular interactions. umich.edu

Ligand-Based Drug Design (LBDD) is another powerful computational approach that is utilized when the three-dimensional structure of the target is unknown. biosolveit.degardp.org LBDD relies on the knowledge of molecules that are known to bind to the target to create a pharmacophore model, which defines the essential structural features required for biological activity. researchgate.net This approach has been applied to the design of various inhibitors, including those with azetidine scaffolds, to screen large compound libraries and identify new potential ligands. biosolveit.de

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be elaborated into more potent and drug-like molecules. The rigid and compact nature of the azetidine ring in this compound makes it an attractive scaffold from a ligand efficiency perspective. ambeed.com Its constrained conformation can lead to a more favorable binding entropy upon interaction with a target protein. In the development of inhibitors for ASH1L, fragment-based screening, a method that relies on identifying small, efficient fragments, was employed to discover initial hits that were then optimized into potent inhibitors like AS-99. nih.gov This highlights the importance of considering ligand efficiency in the design of azetidine-containing compounds to achieve high potency with a relatively low molecular weight.

Modulator and Inhibitor Development for Specific Biological Targets in Research Models (Non-Clinical Context)

The this compound scaffold has been successfully utilized in the development of modulators and inhibitors for a range of biological targets in non-clinical research settings. nih.govnih.gov Its structural features allow for the fine-tuning of interactions with target proteins, leading to compounds with high potency and selectivity.

One area of focus has been the development of inhibitors for enzymes involved in epigenetic regulation. nih.govresearchgate.net These inhibitors are valuable tools for studying the role of these enzymes in cellular processes and disease models. Another example is the development of azetidine-based STAT3 inhibitors, which have shown promising activity in cell-based assays, including the inhibition of cancer cell growth and the induction of apoptosis. nih.gov These compounds represent new chemical entities for further investigation as potential anticancer agents. nih.gov

A significant application of this compound has been in the design of inhibitors for the histone methyltransferase Ash1L. umich.edunih.gov Ash1L is an enzyme that plays a crucial role in gene regulation by methylating histone H3 at lysine (B10760008) 36 (H3K36me2). nih.govresearchgate.net Dysregulation of Ash1L has been implicated in various diseases, including acute leukemia. nih.govrogelcancercenter.org

The development of the first-in-class small-molecule inhibitors of Ash1L, such as AS-99, which contains an this compound moiety, has been a breakthrough in the field. nih.govrogelcancercenter.org Structural studies have revealed that the this compound substituent at the 6-position of the inhibitor's indole (B1671886) core induces conformational changes in the side chains of specific amino acid residues within the Ash1L binding pocket. umich.edu This interaction is crucial for the inhibitor's high potency. These inhibitors have been shown to block the proliferation of leukemia cells, induce apoptosis and differentiation, and reduce the leukemia burden in in vivo models. nih.gov The development of these potent and specific inhibitors provides chemical probes to further dissect the biological functions of Ash1L. umich.edunih.gov

Interactive Data Table of Selected Ash1L Inhibitors

| Compound | Target | Activity | Key Structural Feature |

| CD-85 | Ash1L | Inhibitor | This compound substituent |

| AS-99 | Ash1L | Potent inhibitor, blocks cell proliferation, induces apoptosis | Thioamide group, this compound scaffold |

| CD-140 | Ash1L | Over 90-fold weaker activity compared to thioamide analog | Amide analog of a thioamide inhibitor |

Modulation of Nucleotide-Metabolizing Enzymes (e.g., CD73)

The enzyme CD73, or ecto-5'-nucleotidase, plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine. Adenosine, in turn, suppresses the anti-tumor immune response. Consequently, the development of CD73 inhibitors is a significant area of research in cancer immunotherapy. zsmu.edu.ua While direct studies detailing the inhibitory activity of this compound against CD73 are not prevalent in the reviewed literature, the structural motifs present in known CD73 inhibitors suggest the potential utility of azetidine-based scaffolds.

For instance, research into pyrimidine (B1678525) nucleotide analogues as CD73 inhibitors has demonstrated that modifications to the nucleobase, such as N4-substitution on cytidine (B196190) derivatives, can lead to highly potent inhibitors with Ki values in the nanomolar range. nih.gov These studies highlight the importance of specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The this compound moiety, with its defined geometry and hydrogen bond accepting and donating capabilities, could serve as a novel scaffold or a fragment in the design of non-nucleotide CD73 inhibitors. The development of such inhibitors is an active area of research, with various heterocyclic scaffolds being explored to overcome the limitations of nucleotide-based inhibitors. zsmu.edu.uanih.gov

Targeting Bacterial Enzymes (e.g., Dihydrofolate Reductase - DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotes and eukaryotes, responsible for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleic acids and amino acids. nih.gov As such, it is a well-established target for antibacterial and anticancer drugs. nih.govsnv63.ru The selective inhibition of bacterial DHFR over its human counterpart is a cornerstone of antibiotic therapy.

The this compound scaffold presents an interesting starting point for the design of novel DHFR inhibitors. The azetidine ring can introduce conformational constraint, a strategy often employed in drug design to enhance binding affinity and selectivity. Research into DHFR inhibitors has explored a vast chemical space, with many successful drugs, like trimethoprim, being based on diaminopyrimidine structures. nih.gov The design of non-classical antifolates often involves the incorporation of various heterocyclic rings to optimize interactions with the enzyme's active site. snv63.ru For example, the synthesis of 2,4-diamino-5-deaza and 5,10-dideaza lipophilic antifolates has been pursued to target DHFR from opportunistic pathogens. researchgate.net The unique three-dimensional shape of this compound could be exploited to access pockets within the DHFR binding site that are not targeted by existing inhibitors, potentially leading to new classes of antibacterial agents.

Exploration of Opioid and Other Receptor Affinities in in vitro and in vivo Research Models

The opioid receptors (mu, delta, and kappa) are a major class of G protein-coupled receptors involved in pain perception and other physiological processes. The development of ligands with specific affinities for these receptors is a key goal in pain management research. The structure of this compound, particularly the N-methyl group and the carboxamide function, allows for systematic modifications to explore structure-activity relationships (SAR) at these receptors.

Studies on 2,6-methano-3-benzazocine derivatives have shown that substitution on the carboxamide nitrogen can significantly impact opioid receptor binding affinity and selectivity. nih.gov For instance, N-((4′-phenyl)-phenethyl) substitution on an 8-carboxamidocyclazocine (B1251197) analog resulted in high affinity for mu and delta receptors. nih.gov Further exploration of N-monosubstituted carboxamide analogues revealed that small changes, such as the position of a bromo substituent on a phenethyl group, could dramatically increase affinity for the kappa opioid receptor. nih.gov Molecular modeling studies on piperazine (B1678402) and 3,8-diazabicyclo[3.2.1]octane derivatives have highlighted the importance of the orientation of N-acyl side chains and hydrophobic interactions for mu-opioid receptor binding. nih.gov The rigid azetidine ring of this compound could serve to orient substituents in a favorable conformation for receptor interaction, making it a valuable building block for designing novel opioid receptor ligands.

Below is a table summarizing the binding affinities of some N-substituted 8-carboxamidocyclazocine (8-CAC) analogs at opioid receptors, illustrating the impact of the carboxamide substituent on receptor affinity.

| Compound | R Group on Carboxamide | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

| 1 | (CH2)2(4-phenyl)phenyl | 0.23 | 0.81 | 1.8 |

| 8 | (CH2)2(3-bromophenyl) | 0.25 | 4.1 | 0.063 |

| 9 | (CH2)2(2-bromophenyl) | 3.0 | 164 | 18 |

Data sourced from a study on 2,6-methano-3-benzazocines. nih.gov

Design of Conformationally Constrained Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of constrained amino acid analogs is a common strategy in peptidomimetic design to induce specific secondary structures, like β-turns. nih.gov

The azetidine ring, being a conformationally restricted proline analog, is an attractive building block for peptidomimetics. nih.gov The synthesis of peptides containing 3-aminoazetidine-3-carboxylic acid has shown that this moiety can act as a β-turn inducer. researchgate.net More recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element that facilitates the efficient synthesis of small macrocyclic peptides. nih.gov The incorporation of a 3-AAz unit was found to improve cyclization yields and enhance proteolytic stability. nih.gov

Furthermore, the azetidine scaffold has been successfully utilized in the development of potent small-molecule inhibitors of STAT3, where changing from a proline-amide to an azetidine-2-carboxamide (B111606) led to a significant increase in potency. acs.org While specific examples incorporating this compound into peptidomimetics are not extensively documented in the searched literature, its structural features make it a prime candidate for such applications. The N-methyl group can provide additional steric hindrance and modulate the conformational preferences of the peptide backbone, a technique known to improve biological activity. nih.gov The carboxamide at the 3-position provides a handle for further functionalization or for mimicking the side chain of a natural amino acid.

The table below lists various azetidine-based compounds and their applications in medicinal chemistry, highlighting the versatility of this scaffold.

| Compound | Application |

| Azetidine-2-carboxamide analogs | STAT3 inhibitors acs.org |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides nih.gov |

| Azetidine-3-carboxylic acid | ADC linker, PROTAC linker medchemexpress.com |

| 3-Aminoazetidine-3-carboxylic acid | β-turn inducer in model peptides researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Innovative Synthetic Methodologies for Expanding Azetidine (B1206935) Chemical Space

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, recent advances in synthetic organic chemistry are providing novel and efficient routes to access a wider variety of functionalized azetidines, thereby expanding the available chemical space for drug discovery and other applications.

One promising approach is the use of visible-light-mediated intermolecular [2+2] photocycloadditions . This method allows for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. escholarship.orgrsc.orgresearchgate.net The reaction utilizes a photocatalyst that, upon absorbing light, can promote the cycloaddition of alkenes and imines to form the azetidine ring. rsc.org This strategy has been shown to be operationally simple and possesses a broad substrate scope. escholarship.org

Another significant advancement is the palladium-catalyzed intramolecular C(sp³)–H amination . This reaction enables the formation of the azetidine ring by creating a carbon-nitrogen bond through the activation of a typically unreactive C-H bond. rsc.org This method is notable for its use of relatively low catalyst loading and inexpensive reagents.

Furthermore, Kulinkovich-type reactions are being explored for the synthesis of spirocyclic NH-azetidines. rsc.org These reactions are valued for their broad substrate scope and their ability to create densely functionalized azetidines that are difficult to access through other methods. rsc.org The development of continuous flow synthesis methodologies is also noteworthy. This approach allows for the safe and efficient handling of reactive intermediates at higher temperatures than in traditional batch processing, facilitating the synthesis of 2- and 3-substituted azetidines.

Biocatalysis is also emerging as a powerful tool. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to form azetidines with high enantioselectivity. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

These innovative synthetic strategies are crucial for populating compound libraries with diverse and novel azetidine scaffolds, which can then be screened for a wide range of biological activities. sciencedaily.com

Integration of Advanced Computational and AI-Driven Design for Predictive Chemical Biology

The integration of computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the development of azetidine-based compounds is no exception. These advanced tools are being used to predict the outcomes of chemical reactions, design novel molecules with desired properties, and predict their biological activities.

Researchers have successfully used computational models to predict the feasibility of photocatalyzed reactions for synthesizing azetidines. mit.edu By calculating the frontier orbital energies of potential reactants, these models can quickly predict whether a given pair of molecules will react to form an azetidine, thus avoiding a trial-and-error approach in the lab. mit.edu

Machine learning (ML) and deep learning (DL) models are being developed to predict the biological activities of small molecules, including azetidine derivatives. nih.govnih.gov These models are trained on large datasets of known compounds and their biological activities to learn the complex relationships between chemical structure and function. youtube.com For instance, AI can be used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, early in the drug discovery process. youtube.comnih.gov This allows researchers to prioritize the synthesis of compounds that are more likely to have favorable drug-like properties. youtube.com

Generative AI models are also being employed to design novel molecular structures from scratch. youtube.comyoutube.com These models can be trained to generate molecules with specific desired properties, such as high affinity for a particular biological target. nih.gov This approach has the potential to significantly accelerate the discovery of new drug candidates. nih.gov The use of explainable AI (XAI) is also gaining traction, as it allows researchers to understand the reasoning behind an AI model's predictions, which can provide valuable insights for the design of improved molecules. azorobotics.com

The synergy between computational chemistry and AI is creating a powerful new paradigm for the design and development of azetidine-based compounds, enabling a more targeted and efficient exploration of their potential in chemical biology.

Exploration of Novel Chemical Biology Applications and Target Validation

The unique conformational constraints and vectoral projection of substituents imposed by the azetidine ring make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. Research into the chemical biology applications of azetidine derivatives is an active and fruitful area.

A significant recent success has been the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) . nih.govnih.govacs.org STAT3 is a protein that plays a key role in cell growth and survival and is often overactive in cancer. nih.gov Researchers have designed and synthesized azetidine-2-carboxamide (B111606) derivatives that show sub-micromolar inhibitory activity against STAT3. nih.govacs.org These compounds have been shown to inhibit the growth of breast cancer cells that have aberrantly active STAT3, suppress the expression of STAT3 target genes, and induce apoptosis. nih.govacs.org Mass spectrometry and site-directed mutagenesis have confirmed that these compounds bind covalently to specific cysteine residues on the STAT3 protein, thereby validating their mechanism of action. nih.gov

Azetidine-containing compounds are also being investigated for the treatment of neurological diseases , such as Parkinson's disease and Tourette's syndrome. sciencedaily.com The rigid azetidine scaffold can be used to create molecules that can precisely interact with specific receptors in the central nervous system.

Furthermore, azetidine derivatives have been incorporated into new quinolone antibiotics . nih.gov Some of these novel compounds have shown greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than clinically used antibiotics. nih.gov

The development of azetidine-containing molecules as chemical probes is another important area of research. These probes can be used to study the function of specific proteins in cells and to identify new drug targets. nih.govnih.gov The ability to attach functional groups, such as fluorescent dyes or biotin (B1667282) tags, to the azetidine ring allows for the visualization and tracking of these molecules in biological systems. mit.edu

Investigation of Supramolecular Interactions and Self-Assembly of Azetidine Derivatives

The study of how molecules interact with each other to form larger, ordered structures, known as supramolecular chemistry, is a rapidly growing field. The unique properties of the azetidine ring suggest that its derivatives could be valuable building blocks for the construction of novel supramolecular assemblies.

While specific research on the supramolecular interactions and self-assembly of N-methylazetidine-3-carboxamide is limited, the broader class of azetidine derivatives holds promise in this area. The ability of the azetidine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes it a potential driver for self-assembly processes.

Researchers are exploring the use of azetidine-containing building blocks in the development of new molecular and supramolecular materials . The rigid and defined geometry of the azetidine ring can be exploited to control the three-dimensional structure of these materials, leading to novel properties and applications.

The incorporation of azetidine units into larger molecules, such as peptides and polymers, can influence their folding and assembly into higher-order structures. The introduction of the 3-aminoazetidine (3-AAz) subunit into peptides, for example, has been shown to induce specific turns, facilitating the formation of small cyclic peptides. mit.edu X-ray diffraction analysis of these cyclic peptides has provided insights into how the azetidine ring influences their conformation. mit.edu

Future research in this area will likely focus on the design of azetidine derivatives that can self-assemble into well-defined nanostructures, such as nanotubes, vesicles, and gels. These materials could have applications in areas such as drug delivery, tissue engineering, and catalysis. The development of computational models to predict the self-assembly behavior of azetidine derivatives will be crucial for advancing this field.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the N-methylazetidine-3-carboxamide moiety into heterocyclic systems?

- Methodological Answer : The compound is often synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination using BrettPhos Pd G3 as a catalyst and Cs₂CO₃ as a base enables efficient coupling of azetidine precursors with halogenated heterocycles (e.g., chloro-substituted naphthyridines). Reaction optimization typically involves solvent selection (e.g., dioxane), temperature control (~100°C), and inert atmosphere (N₂) to improve yields .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular ion peaks (e.g., [M+1]⁺) and purity .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation, focusing on azetidine ring protons (δ ~3.5–4.5 ppm) and carboxamide carbonyl signals (δ ~165–175 ppm).

- Infrared (IR) Spectroscopy : To validate carboxamide C=O stretches (~1640–1680 cm⁻¹) and N-H bending modes .

Q. How should reaction conditions be adjusted to improve yields in this compound coupling reactions?

- Methodological Answer :

- Catalyst Optimization : BrettPhos Pd G3 enhances coupling efficiency compared to older-generation catalysts.

- Base Selection : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) stabilize transition states and improve solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among this compound analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity. Computational docking studies (e.g., molecular dynamics simulations) can identify binding pocket interactions .

- Batch Consistency Checks : Ensure synthetic reproducibility via HPLC purity assessments and intermediate characterization .

Q. What strategies are effective in predicting the conformational stability of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for azetidine ring puckering and carboxamide rotamers.

- Nuclear Overhauser Effect (NOE) NMR : Experimentally validate predicted conformations through spatial proximity of protons.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on stability .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound in drug discovery?

- Methodological Answer :

- Combined In Vitro/In Silico Workflows : Integrate enzymatic inhibition assays with machine learning models to predict off-target effects.

- High-Throughput Screening (HTS) : Pair with cheminformatics tools (e.g., QSAR) to prioritize analogs for synthesis.

- Collaborative Frameworks : Leverage labs with expertise in synthetic chemistry, computational biology, and pharmacology to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products